N-(Diphenylmethylene)glycine tert-butyl ester
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PF 3654746 involves multiple steps, typically starting with the preparation of key intermediates. The process often includes reactions such as alkylation, reduction, and cyclization. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer.
Industrial Production Methods
Industrial production of PF 3654746 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
PF 3654746 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: Reduction reactions can be used to convert ketones or aldehydes into alcohols.
Substitution: This includes nucleophilic and electrophilic substitution reactions, which can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as halogens and alkylating agents are common.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a model compound to study histamine H3 receptor antagonism.
Biology: Investigated for its effects on histamine receptors in the brain.
Medicine: Explored as a therapeutic agent for conditions like allergic rhinitis and Alzheimer’s disease
Industry: Potential use in the development of new pharmaceuticals targeting histamine receptors.
Mechanism of Action
PF 3654746 exerts its effects by selectively binding to and antagonizing histamine H3 receptors. This interaction inhibits the action of histamine, a neurotransmitter involved in various physiological processes. By blocking these receptors, PF 3654746 can reduce symptoms of allergic reactions and improve cognitive function in conditions like Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Thioperamide: Another histamine H3 receptor antagonist with similar applications.
Clobenpropit: Known for its high affinity for histamine H3 receptors.
A-349821: A selective histamine H3 receptor antagonist studied for cognitive enhancement.
Uniqueness
PF 3654746 stands out due to its high brain penetration and selectivity for histamine H3 receptors. This makes it particularly effective in targeting central nervous system disorders and allergic conditions .
Properties
IUPAC Name |
tert-butyl 2-(benzhydrylideneamino)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-19(2,3)22-17(21)14-20-18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHDPXQDVKNPKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN=C(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350810 | |
Record name | tert-Butyl N-(diphenylmethylidene)glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81477-94-3 | |
Record name | tert-Butyl N-(diphenylmethylidene)glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(Diphenylmethylene)glycine tert-butyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula is C19H21NO2, and the molecular weight is 295.38 g/mol.
ANone: This compound serves as a versatile building block for synthesizing various α-amino acid derivatives. Its structure allows for diverse chemical transformations, making it valuable in pharmaceutical and chemical research. [, , , , , , , , , , , , , , , , , , ]
ANone: It acts as a substrate in enantioselective alkylation reactions, leading to optically active α-amino acids. This is crucial for producing pharmaceuticals and other bioactive compounds where chirality is paramount. [, , , , , , , , , , , , , , , , , , ]
ANone: Chiral phase-transfer catalysts, particularly those derived from cinchona alkaloids, have proven effective. Additionally, cyclopeptoids [], dimeric Cinchona alkaloid salts [, ], and spiro-type quaternary ammonium bromides [] have shown promising results.
ANone: Factors include the catalyst structure, solvent, base, temperature, and steric and electronic properties of the alkylating agent. Optimizing these parameters is essential for achieving high enantiomeric excesses. [, , , , , , , , , , , , , , , , , , ]
ANone: Yes, it has been successfully used in Michael additions [] and aldol reactions [] under appropriate catalytic conditions.
ANone: Solvent choice significantly influences reaction rates and selectivities. Toluene is commonly employed, but other solvents like acetonitrile [] have also been explored.
ANone: Introducing electron-withdrawing or electron-donating groups on the phenyl rings can alter the reactivity of the molecule in alkylation reactions. []
ANone: Common techniques include nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and high-performance liquid chromatography (HPLC). [, , , ] HPLC plays a crucial role in determining enantiomeric purity when chiral products are formed. [, ]
ANone: Derivatives of this compound have been used in the synthesis of biologically active molecules like (-)-lemonomycin [], and radiolabeled amino acids like L-lactic acid [], L-tryptophan [], and 6-fluoro-L-DOPA [], highlighting its utility in medicinal chemistry and radiopharmaceutical research.
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